

# CBP-1018: A Technical Overview of a Novel Bi-Ligand Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CBP-1018** is a first-in-class, peptide-drug conjugate (PDC) developed by Coherent Biopharma, representing a significant advancement in targeted cancer therapy. This bi-ligand drug conjugate is engineered to selectively target tumor cells overexpressing both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα). By leveraging a dual-targeting strategy, **CBP-1018** aims to enhance tumor cell specificity and internalization, thereby delivering a potent cytotoxic payload, Monomethyl auristatin E (MMAE), directly to cancerous tissues while minimizing off-target toxicity. This technical guide provides an in-depth analysis of the structure, chemical properties, mechanism of action, and available preclinical and clinical data for **CBP-1018**.

## **Chemical Structure and Properties**

**CBP-1018** is a complex molecule comprising three key components: a dual-targeting ligand system, a cleavable linker, and the cytotoxic agent MMAE.

### Structure:

• Dual-Targeting Ligand: A peptide-based construct designed to bind with high affinity to both PSMA and FRα receptors on the surface of tumor cells.



- Payload: Monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin polymerization.
- Linker: A maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC)
  linker. This linker is designed to be stable in systemic circulation but is cleaved by cathepsin
  B, an enzyme often overexpressed in the tumor microenvironment, to release the active
  MMAE payload inside the target cell.[1]

**Chemical and Physical Properties:** 

While specific quantitative data for some physicochemical properties of **CBP-1018** are not publicly available, preclinical and developmental reports provide some key characteristics.

| Property          | Value / Description                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | Сз9Н67N5O7 (for the MMAE payload)                                                                                 |
| CAS Number        | 2923068-30-6                                                                                                      |
| Solubility        | Described as having "higher water solubility," which is advantageous for formulation and administration.[2]       |
| Plasma Stability  | Exhibits "greater stability in human plasma," suggesting a reduced premature release of the cytotoxic payload.[2] |

## **Mechanism of Action and Signaling Pathways**

The therapeutic strategy of **CBP-1018** is centered on the targeted delivery of a cytotoxic agent to cancer cells expressing both PSMA and  $FR\alpha$ .

 Target Binding and Internalization: CBP-1018 circulates in the bloodstream and preferentially binds to tumor cells that co-express PSMA and FRα. This dual-ligand approach is intended to increase the avidity and specificity of binding compared to single-target agents. Upon binding, the CBP-1018-receptor complex is internalized by the tumor cell through endocytosis.







- Payload Release: Once inside the cell, the endosome containing the drug conjugate fuses
  with a lysosome. The acidic environment and the presence of lysosomal proteases, such as
  cathepsin B, cleave the Val-Cit linker of CBP-1018.[1] This cleavage releases the active
  MMAE payload into the cytoplasm.
- Cytotoxicity: Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]

The following diagram illustrates the proposed mechanism of action for CBP-1018:





Click to download full resolution via product page

CBP-1018 binds to PSMA and FRα, is internalized, and releases MMAE to induce apoptosis.

# Preclinical and Clinical Data Preclinical Studies



Preclinical investigations have demonstrated the potential of **CBP-1018** in various cancer models.

Maximum Tolerated Dose (MTD):

| Species                                      | Single-Dose MTD | Repeat-Dose MTD |
|----------------------------------------------|-----------------|-----------------|
| SD Rat                                       | 4 mg/kg         | 2 mg/kg         |
| Monkey                                       | 3 mg/kg         | 3 mg/kg         |
| Data from nonclinical toxicology studies.[4] |                 |                 |

In vivo studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of lung, ovarian, prostate, breast, and pancreatic cancers have shown significant anti-tumor activity, with up to 96% tumor growth inhibition (TGI).[4]

### **Clinical Trials**

A Phase I, open-label, multicenter study (NCT04928612) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **CBP-1018** in patients with advanced solid tumors.[5][6]

#### Study Design:

- Part A (Dose Escalation): To determine the MTD and recommended Phase 2 dose (RP2D).
   CBP-1018 was administered intravenously every two weeks in a 4-week cycle. The dosing started with an accelerated titration at lower doses (0.03 mg/kg and 0.06 mg/kg) followed by an i3+3 design for higher doses (≥ 0.08 mg/kg).[4][5]
- Part B (Dose Expansion): To further evaluate efficacy and safety in specific tumor cohorts.

### Pharmacokinetics:

Pharmacokinetic analyses from the Phase I trial revealed the following:[7]



| Parameter               | CBP-1018          | Free MMAE           |
|-------------------------|-------------------|---------------------|
| t½z                     | 0.54 - 1.15 hours | 38.27 - 57.27 hours |
| t½z: Terminal half-life |                   |                     |

The data indicates that **CBP-1018** is rapidly cleared from the plasma, while the released MMAE payload has a much longer half-life. No accumulation of either **CBP-1018** or MMAE was observed after multiple doses.[7]

The following diagram outlines the workflow of the Phase I clinical trial:



Click to download full resolution via product page

Workflow of the CBP-1018 Phase I clinical trial, from dose escalation to expansion.

# Experimental Protocols LC-MS/MS Method for Quantification in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of **CBP-1018** and its metabolite



### MMAE in human plasma.[8]

### Sample Preparation:

- Stabilization: To prevent the degradation of the cleavable linker, a protease inhibitor (cOmplete™ solution) was added to pre-cooled vacuum tubes and the separated plasma samples.[8]
- **CBP-1018** Extraction: Protein precipitation with a mixture of water and acetonitrile (1:9, v/v). [8]
- MMAE Extraction: Liquid-liquid extraction with ethyl acetate under alkaline conditions to eliminate interference from CBP-1018.[8]

### Instrumentation and Conditions:

- Chromatography: Details of the specific column, mobile phases, and gradient are proprietary but would involve reverse-phase chromatography.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification.

The following diagram illustrates the sample preparation workflow for the LC-MS/MS analysis:





Click to download full resolution via product page

Workflow for the preparation of plasma samples for CBP-1018 and MMAE quantification.

## Conclusion



**CBP-1018** is a promising bi-ligand drug conjugate with a novel dual-targeting mechanism designed to improve the therapeutic index of the potent cytotoxic agent MMAE. Its chemical design, featuring a stable linker and dual-receptor specificity, aims to enhance tumor-selective drug delivery. Preclinical data have demonstrated significant anti-tumor efficacy across a range of cancer models, and early clinical data from the Phase I trial suggest a manageable safety profile and rapid clearance of the conjugate with sustained exposure to the active payload. Further clinical development will be crucial to fully elucidate the therapeutic potential of **CBP-1018** in patients with advanced solid tumors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Monomethyl auristatin E Wikipedia [en.wikipedia.org]
- 2. The world's first PSMA-targeted bispecific drug conjugate CBP-1018 makes a fantastic appearance at the 2023 ESMO – CBP [coherentbio.com]
- 3. MMAE The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. coherentbio.com [coherentbio.com]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. coherentbio.com [coherentbio.com]
- 8. LC-MS/MS method for dual-ligand peptide-drug CBP-1018 and its deconjugated payload MMAE including sample stabilization strategy for its MC-Val-Cit-PABC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CBP-1018: A Technical Overview of a Novel Bi-Ligand Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#cbp-1018-structure-and-chemical-properties]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com